Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidinyl group, an oxazepine ring, and a tert-butyl ester functional group. Its distinct chemical properties make it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Group: The piperidinyl group can be synthesized through the cyclization of appropriate amines with ketones under acidic conditions.
Construction of the Oxazepine Ring: The oxazepine ring is formed through a cyclization reaction involving an amino alcohol and a diester.
Introduction of the Tert-Butyl Ester Group: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Oxo-piperidin-1-yl)-perhydro-1,4-oxazepine-4-carboxylic acid methyl ester
- 6-(2-Oxo-piperidin-1-yl)-perhydro-1,4-oxazepine-4-carboxylic acid ethyl ester
Uniqueness
Tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate is unique due to its tert-butyl ester group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different ester groups.
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl 6-(2-oxopiperidin-1-yl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-8-9-20-11-12(10-16)17-7-5-4-6-13(17)18/h12H,4-11H2,1-3H3 |
InChI Key |
WJHMLLVZAOECOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N2CCCCC2=O |
Origin of Product |
United States |
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